N-(3,5-dimethylphenyl)-2-(4-hydroxyphenyl)acetamide
Overview
Description
N-(3,5-dimethylphenyl)-2-(4-hydroxyphenyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a 3,5-dimethylphenyl group and a 4-hydroxyphenyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-2-(4-hydroxyphenyl)acetamide typically involves the reaction of 3,5-dimethylaniline with 4-hydroxyphenylacetic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or tetrahydrofuran (THF) for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-2-(4-hydroxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the phenyl rings are substituted with various functional groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
N-(3,5-dimethylphenyl)-2-(4-hydroxyphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-2-(4-hydroxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-hydroxyphenyl)acetamide:
N-(3,5-dimethylphenyl)acetamide: Similar structure but lacks the 4-hydroxyphenyl group.
N-(3,5-dimethylphenyl)-2-(4-methoxyphenyl)acetamide: Similar structure with a methoxy group instead of a hydroxy group.
Uniqueness
N-(3,5-dimethylphenyl)-2-(4-hydroxyphenyl)acetamide is unique due to the presence of both 3,5-dimethylphenyl and 4-hydroxyphenyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets, making it a valuable compound for various research applications.
Biological Activity
N-(3,5-dimethylphenyl)-2-(4-hydroxyphenyl)acetamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anti-inflammatory and anticancer properties. This article presents a detailed overview of its biological activity, mechanisms of action, and relevant case studies.
Structural Characteristics
The molecular structure of this compound includes:
- Dimethyl-substituted phenyl group : Enhances lipophilicity and potential interactions with biological targets.
- Hydroxy-substituted phenyl group : May contribute to antioxidant properties.
- Acetamide moiety : Imparts stability and influences pharmacokinetics.
The molecular formula is , with a molecular weight of approximately 271.31 g/mol .
This compound's biological effects are primarily mediated through its interactions with specific enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . For instance, it has shown potential as an α-glucosidase inhibitor, which is significant in managing type 2 diabetes by delaying glucose absorption .
- Anticancer Activity : It acts as a precursor for efaproxiral, a drug that enhances the effectiveness of radiotherapy in breast cancer by modifying tumor oxygenation levels . This interaction suggests that it may influence pathways related to hypoxia-inducible factors (HIFs), crucial in tumor biology.
Antimicrobial Properties
This compound has been investigated for its antimicrobial effects. Preliminary studies indicate that compounds with similar structures exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
The compound's potential anti-inflammatory properties have been explored through various assays. It may inhibit the production of pro-inflammatory cytokines, contributing to its therapeutic profile in inflammatory diseases .
Anticancer Efficacy
In vitro studies have demonstrated that derivatives of this compound possess cytotoxic effects against several cancer cell lines. For example:
- IC50 values for certain derivatives were reported in the range of 45.26 ± 0.03 µM to 491.68 ± 0.11 µM against α-glucosidase compared to acarbose (IC50 = 750.1 ± 0.23 µM), indicating potent inhibitory activity .
Case Studies
- Synthesis and Evaluation : A study focused on synthesizing this compound derivatives revealed promising anti-cancer activities across different cell lines. The structure-activity relationship (SAR) indicated that specific substitutions on the phenyl rings significantly influenced cytotoxicity .
- Toxicological Assessments : Research involving animal models demonstrated that derivatives of this compound exhibited reduced hepatotoxicity compared to traditional analgesics like acetaminophen (paracetamol). This aspect is particularly important for developing safer analgesics with fewer side effects .
Comparative Analysis
Compound | IC50 (µM) | Biological Activity |
---|---|---|
This compound | 45.26 | α-glucosidase inhibitor |
Acarbose | 750.1 | Standard control for diabetes management |
Efaproxiral | N/A | Enhances radiotherapy efficacy |
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-(4-hydroxyphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-11-7-12(2)9-14(8-11)17-16(19)10-13-3-5-15(18)6-4-13/h3-9,18H,10H2,1-2H3,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTSYSJBCQOANFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CC2=CC=C(C=C2)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377003 | |
Record name | N-(3,5-dimethylphenyl)-2-(4-hydroxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60377003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131179-77-6 | |
Record name | N-(3,5-dimethylphenyl)-2-(4-hydroxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60377003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of N-(3,5-dimethylphenyl)-2-(4-hydroxyphenyl)acetamide in the synthesis of efaproxiral?
A1: this compound is a crucial intermediate in the synthesis of efaproxiral, an allosteric modifier of hemoglobin []. This compound serves as the precursor for the final step of efaproxiral synthesis where it reacts with acetone, chloroform, and potassium hydroxide [] or sodium hydroxide [] to yield the final drug molecule.
Q2: How does the improved synthesis of this compound benefit efaproxiral production?
A2: The research highlights an improved synthesis method for this compound, achieving a yield of 86% []. This improvement is significant as it contributes to a higher overall yield (73.1%) of efaproxiral []. The increased efficiency and cost-effectiveness of this synthesis are particularly beneficial for large-scale industrial production of efaproxiral.
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